Bis(3-nitrophenyl) carbonate

Description

Significance of Activated Carbonate Esters in Synthetic Chemistry

Activated carbonate esters are a class of reagents prized for their ability to facilitate the formation of carbamates, ureas, and other carbonates under mild conditions. Their enhanced reactivity, compared to dialkyl or diaryl carbonates lacking activating groups, stems from the presence of good leaving groups. This activation makes them valuable alternatives to more hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net In contemporary synthesis, these reagents are instrumental in various transformations, including the introduction of protecting groups in peptide synthesis and the construction of complex molecular frameworks. nih.govmdpi.com The reactivity of these esters can be fine-tuned by altering the electronic properties of the leaving group, allowing for a degree of control over the reaction. nih.gov

Structural Characteristics of Bis(3-nitrophenyl) Carbonate and Electronic-Steric Influences

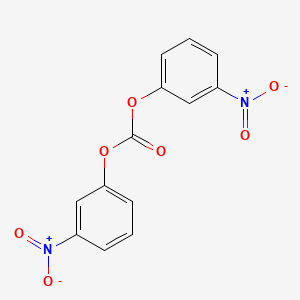

The structure of this compound features a central carbonate group flanked by two 3-nitrophenyl rings. The key to its reactivity lies in the electronic influence of the nitro groups. Positioned at the meta-position of the phenyl rings, the nitro groups exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-O bonds of the carbonate, increasing the electrophilicity of the carbonyl carbon and making the 3-nitrophenoxide a good leaving group.

Compared to its isomers, Bis(4-nitrophenyl) carbonate and Bis(2-nitrophenyl) carbonate, the electronic and steric environment of the 3-nitro isomer is distinct. In the para-isomer, the nitro group can participate in resonance, further withdrawing electron density and enhancing the leaving group's ability. The ortho-isomer experiences steric hindrance from the nitro group, which can influence its reaction kinetics. The meta-position in this compound offers a balance of electronic activation without the direct steric hindrance of the ortho-position, which can be advantageous in certain synthetic contexts.

Overview of Reactivity and Broad Synthetic Utility of Activated Carbonates

Activated carbonates, in general, are versatile reagents for the synthesis of a variety of organic compounds. Their reactions typically proceed via a two-step mechanism involving nucleophilic attack at the carbonyl carbon, followed by the departure of the activated phenoxide leaving group.

One of the primary applications of activated carbonates is in the synthesis of carbamates and ureas. For instance, research on the ortho and para isomers has demonstrated their effectiveness in reacting with primary and secondary amines to form these functional groups in high yields. researchgate.netmdpi.com Bis(o-nitrophenyl) carbonate, for example, has been used as a phosgene alternative for the synthesis of symmetrical N,N'-diaryl ureas. researchgate.net A general method for preparing bis-ureas from bis(o-nitrophenyl) carbonate involves a sequential amine addition, first forming a carbamate (B1207046) intermediate which then reacts with a diamine. mdpi.comnih.gov

While specific, detailed research on the synthetic applications of this compound is less prevalent than for its ortho and para counterparts, its synthesis has been successfully achieved. A study has detailed the preparation of the ortho, meta, and para isomers of bis(nitrophenyl) carbonate from the reaction of triphosgene (B27547) with the corresponding nitrophenols. researchgate.net This availability suggests its potential as a reagent in similar transformations. The principles governing the reactivity of its isomers are expected to apply, making it a potentially useful, albeit less explored, tool for the synthesis of carbamates, ureas, and other carbonate derivatives. The study of nitropyrene isomers has shown that the geometric location of the nitro group can induce differences in photochemical properties, suggesting that the 3-nitro substitution in this compound could offer unique reactivity profiles under certain conditions. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

5676-72-2 |

|---|---|

Molecular Formula |

C13H8N2O7 |

Molecular Weight |

304.21 g/mol |

IUPAC Name |

bis(3-nitrophenyl) carbonate |

InChI |

InChI=1S/C13H8N2O7/c16-13(21-11-5-1-3-9(7-11)14(17)18)22-12-6-2-4-10(8-12)15(19)20/h1-8H |

InChI Key |

GDOLZIOIEBBPMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Bis 3 Nitrophenyl Carbonate

Standard Laboratory Preparations

In a laboratory setting, the synthesis is characterized by the use of phosgene (B1210022) surrogates to enhance safety and by meticulous control over reaction conditions to ensure high yields and purity.

Reaction of 3-Nitrophenol (B1666305) with Phosgene Derivatives (e.g., Triphosgene)

The most common laboratory method for synthesizing Bis(3-nitrophenyl) carbonate involves the reaction of 3-nitrophenol with triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.netepa.gov Triphosgene serves as a solid, safer, and more easily handled substitute for phosgene gas. vinyl.hunewdrugapprovals.org In the reaction, triphosgene decomposes to generate phosgene in situ, which then reacts with two equivalents of 3-nitrophenol.

The reaction is typically conducted in an organic solvent, such as methylene (B1212753) chloride or benzene. researchgate.netepa.gov An essential component of this synthesis is the inclusion of a base, which acts as a scavenger for the hydrochloric acid (HCl) byproduct formed during the reaction. Tertiary amines, like triethylamine, are frequently used for this purpose in a homogeneous medium. researchgate.netepa.gov Alternatively, the reaction can be performed in a biphasic system, using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). researchgate.netepa.gov Studies on the synthesis of the ortho and para isomers of bis(nitrophenyl) carbonate have successfully applied this methodology, which is directly analogous to the preparation of the meta-isomer. epa.gov

Optimization of Reaction Parameters: Stoichiometry and Temperature Control

Achieving a high yield and purity of this compound is critically dependent on the careful optimization of reaction parameters, particularly stoichiometry and temperature.

Stoichiometry: The molar ratio of the reactants is a key factor. The reaction requires a precise ratio of 3-nitrophenol to the phosgene source. Theoretically, one mole of triphosgene reacts with three moles of the alcohol, but in practice, ratios are optimized to drive the reaction to completion and minimize side products. The amount of base (e.g., triethylamine) is also critical; it must be sufficient to neutralize the HCl generated without promoting unwanted side reactions. researchgate.net Research on related syntheses using triphosgene has shown that optimizing the molar ratio of the amine to the triphosgene is crucial for maximizing yield. sciencepublishinggroup.com

Table 1: Key Reaction Parameters and Their Impact on Synthesis

| Parameter | Objective | Typical Conditions | Rationale |

| Stoichiometry | Maximize Yield | Molar ratios of reactants and base are carefully controlled. researchgate.netsciencepublishinggroup.com | Ensures complete conversion of the starting material and minimizes the formation of incompletely reacted intermediates. |

| Temperature | Prevent Side Reactions | Often maintained at or below 25°C. patsnap.comgoogle.com | Controls the exothermic nature of the reaction, reducing the risk of byproduct formation and thermal degradation of the product. |

| Solvent | Facilitate Reaction | Methylene chloride, benzene. researchgate.netepa.gov | Provides a suitable medium for the reactants to interact effectively. |

| Base | Neutralize Acid | Triethylamine, Sodium Hydroxide. researchgate.netepa.gov | Scavenges the HCl byproduct, driving the reaction equilibrium towards the product side. |

Purification Techniques via Recrystallization

After the reaction is complete, a multi-step purification process is employed to isolate the pure this compound. A typical workup procedure involves quenching the reaction mixture, often by adding water or an ice/water mixture. chemicalbook.com The crude product is then extracted into a suitable organic solvent, such as ethyl acetate. chemicalbook.com

The organic layer is subsequently washed to remove unreacted starting materials and byproducts. This washing process often includes a sequence of washes with a saturated sodium bicarbonate solution to remove any residual acidic impurities, followed by a wash with saturated brine (sodium chloride solution) to aid in the removal of water from the organic phase. chemicalbook.com After drying the organic layer over an anhydrous drying agent like sodium sulfate, the solvent is removed, typically using a rotary evaporator. chemicalbook.com

The final and most critical purification step is recrystallization. The crude solid is dissolved in a hot solvent or a mixture of solvents, and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. For the analogous bis(4-nitrophenyl) carbonate, a mixture of toluene (B28343) and cyclohexane (B81311) has been successfully used for recrystallization, yielding a high-purity product. chemicalbook.com Triphosgene itself can be purified by recrystallization from hot hexanes. newdrugapprovals.org

Industrial-Scale Synthetic Approaches

On an industrial scale, the primary concerns for the synthesis of this compound shift towards safety, scalability, cost-effectiveness, and process robustness.

Application of Continuous Flow Processes

Continuous flow chemistry presents a modern and advantageous approach for the industrial synthesis of compounds like this compound. Nitration and phosgenation reactions are known to be highly exothermic and can pose significant safety risks in large-scale batch reactors. nih.gov Continuous flow processes mitigate these risks by conducting the reaction in a small-volume reactor, such as a tube or a microreactor. nih.gov

This technology allows for superior control over reaction parameters. The high surface-area-to-volume ratio of flow reactors enables highly efficient heat exchange, allowing for precise temperature management and preventing thermal runaways. nih.gov Reagents are continuously pumped and mixed, leading to highly consistent product quality and yield. While specific continuous flow syntheses for this compound are not widely published, the principles are directly applicable and offer a safer, more efficient, and scalable alternative to traditional batch processing for this class of chemical transformation. nih.gov

Advantages of Triphosgene as a Phosgene Surrogate in Industrial Production

The use of triphosgene is a cornerstone of modern industrial approaches to producing carbonates, offering significant advantages over the direct use of phosgene gas. acs.org

Safety and Handling: Phosgene is a highly toxic and volatile gas, making its transport, storage, and handling extremely hazardous and subject to stringent regulation. newdrugapprovals.org Triphosgene, in contrast, is a stable, crystalline solid at room temperature, which dramatically simplifies its handling and reduces the risk of accidental release. vinyl.hunewdrugapprovals.org

Dosing and Control: As a solid, triphosgene can be weighed and dosed with much greater precision than a gas, leading to better stoichiometric control in the reactor. This is particularly beneficial in large-scale production where accuracy is paramount for both yield and safety.

Reduced Infrastructure Costs: The infrastructure required to handle solid triphosgene is significantly less complex and costly than that needed for gaseous phosgene, which requires specialized containment and scrubbing systems. acs.org

For these reasons, triphosgene is widely favored in the pharmaceutical, agrochemical, and fine chemical industries for small-to-medium scale production processes requiring phosgenation. vinyl.huacs.org

Elucidation of Reaction Mechanisms

Fundamental Nucleophilic Substitution Pathways

Nucleophilic substitution reactions at the carbonyl carbon are central to the chemistry of bis(3-nitrophenyl) carbonate. The efficiency and mechanism of these reactions are governed by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.

The presence of nitro groups on the phenyl rings of this compound plays a pivotal role in enhancing the electrophilicity of the carbonyl carbon. The strong electron-withdrawing nature of the nitro group pulls electron density away from the carbonyl carbon, making it more electron-deficient and, therefore, more susceptible to attack by nucleophiles. nih.govrsc.org This increased positive character on the carbonyl carbon makes it a better electrophile, promoting reactions with a wide range of nucleophiles. nih.govrsc.org

This electronic effect is a key determinant of the compound's reactivity, allowing for reactions to occur under milder conditions than with unsubstituted diaryl carbonates. The enhanced electrophilicity facilitates the formation of the tetrahedral intermediate, a key step in many of the substitution reactions this compound undergoes.

The 4-nitrophenoxide ion is an excellent leaving group due to the stabilizing effect of the nitro group. emerginginvestigators.orgemerginginvestigators.org The negative charge that develops on the oxygen atom of the leaving phenoxide is delocalized through resonance onto the nitro group. emerginginvestigators.org This delocalization distributes the negative charge over a larger area, stabilizing the anion and making its departure from the tetrahedral intermediate more favorable.

The pKa of 4-nitrophenol (B140041) is approximately 7.1, indicating that the corresponding phenoxide is a relatively weak base and, consequently, a good leaving group. emerginginvestigators.orgnih.gov The stability of the 4-nitrophenoxide leaving group is a significant driving force for the nucleophilic substitution reactions of this compound.

Specific Mechanistic Insights from Reaction Types

The mechanism of nucleophilic substitution for this compound can vary depending on the attacking nucleophile, leading to either concerted or stepwise pathways.

The aminolysis of carbonates, including this compound, can proceed through either a concerted or a stepwise mechanism. The specific pathway is often dependent on the basicity of the amine nucleophile.

In a stepwise mechanism , the amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T±). researchgate.netnih.gov This intermediate can then break down in a rate-determining step to form the products. researchgate.netnih.gov For reactions of some carbonates with secondary alicyclic amines, a biphasic Brønsted-type plot is observed. nih.govacs.org This curvature suggests a change in the rate-determining step from the breakdown of the tetrahedral intermediate at low amine basicity to the formation of the intermediate at high amine basicity. nih.govacs.org

A concerted mechanism , on the other hand, involves a single transition state where the bond to the nucleophile is forming at the same time as the bond to the leaving group is breaking. This is often observed with less basic amines or when the leaving group is particularly good.

Table 1: Mechanistic Details of Aminolysis

| Amine Type | Observed Mechanism | Key Features |

| Secondary Alicyclic Amines | Stepwise | Biphasic Brønsted plot, change in rate-determining step. nih.govacs.org |

| Quinuclidines | Stepwise | Linear Brønsted plot, breakdown of T± is rate-limiting. nih.gov |

The phenolysis of diaryl carbonates has been extensively studied to understand the nuances of nucleophilic substitution at a carbonyl center. Kinetic investigations, particularly the analysis of Brønsted-type plots, provide significant insight into these reaction mechanisms.

In contrast, the phenolysis of related thionocarbonates exhibits biphasic Brønsted plots, indicating a stepwise mechanism with the formation of an anionic tetrahedral intermediate. nih.govacs.org The pKa at the center of the curve for these reactions corresponds to the pKa of 4-nitrophenol, confirming the role of 4-nitrophenoxide as the leaving group. nih.govacs.org

Table 2: Brønsted Slopes (β) for Phenolysis of Carbonates

| Substrate | β value | Inferred Mechanism |

| Bis(4-nitrophenyl) carbonate | 0.66 | Concerted nih.govacs.org |

| 4-Methylphenyl 4-nitrophenyl carbonate | 0.48 | Concerted nih.gov |

| 4-Chlorophenyl 4-nitrophenyl carbonate | 0.67 | Concerted nih.gov |

The hydrolysis of this compound is subject to catalysis by both water and general bases. In neutral or acidic solutions, a water-catalyzed reaction occurs. acs.org However, as the pH increases, the hydrolysis is significantly accelerated by the presence of bases.

Studies on the hydrolysis of the related bis(4-nitrophenyl) carbonate have shown that the reaction is catalyzed by general bases. acs.org A linear Brønsted plot is obtained when plotting the logarithm of the catalytic rate constant against the pKa of the catalyzing base, with a slope (β) of 0.30. acs.org This indicates that proton transfer is involved in the transition state of the rate-determining step.

In the case of imidazole-catalyzed hydrolysis of bis(4-nitrophenyl) carbonate, the mechanism proceeds via nucleophilic catalysis, where imidazole (B134444) directly attacks the carbonyl carbon, leading to the formation and subsequent breakdown of an intermediate. acs.org This is in contrast to the general base-catalyzed hydrolysis observed with other, less nucleophilic bases. acs.org The rate of hydrolysis is also influenced by the solvent environment, with changes in solvent composition affecting the reaction rate. cdnsciencepub.com

Comparative Reactivity Studies Across Isomers: Ortho, Meta, and Para Effects

The reactivity of bis(nitrophenyl) carbonates is significantly influenced by the position of the nitro group on the phenyl ring. The ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers exhibit distinct reactivity profiles in nucleophilic substitution reactions, primarily due to a combination of electronic and steric effects. These effects alter the electrophilicity of the carbonyl carbon and the stability of the resulting nitrophenoxide leaving group.

The primary electronic influences of the nitro group are its negative inductive (-I) and negative resonance (-R) effects. The -I effect is an electron-withdrawing effect that operates through the sigma bonds and weakens with distance. The -R effect, also electron-withdrawing, involves the delocalization of pi electrons and is most pronounced when the nitro group is in the ortho or para position relative to the carbonate linkage. quora.comquora.com

Para-Isomer: Bis(4-nitrophenyl) carbonate

The para-isomer is generally the most reactive of the three. The nitro group at the para position exerts both a strong -I and a strong -R effect. These combined effects effectively withdraw electron density from the entire phenyl ring and, consequently, from the carbonate's carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. emerginginvestigators.org Furthermore, the para-nitrophenoxide leaving group is significantly stabilized by resonance, as the negative charge can be delocalized onto the nitro group. This enhanced stability of the leaving group facilitates its departure and accelerates the reaction rate. quora.com Kinetic studies on the aminolysis and phenolysis of bis(4-nitrophenyl) carbonate and related esters have confirmed its high reactivity. nih.govmoleculardepot.com

Ortho-Isomer: Bis(2-nitrophenyl) carbonate

The ortho-isomer's reactivity is governed by a more complex interplay of effects. Like the para-isomer, the ortho-nitro group exerts strong -I and -R effects, which increase the electrophilicity of the carbonyl carbon and stabilize the leaving group. However, the proximity of the ortho-nitro group to the reaction center introduces steric hindrance. quora.com This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate compared to the para-isomer. Additionally, intramolecular hydrogen bonding between the hydrogen of a nucleophile (like an amine) and an oxygen of the ortho-nitro group can influence the reaction pathway. A comparative study on the reactivity of bis(mononitrophenyl) carbonates with butylamines indicated differences in reactivity among the isomers. researchgate.net

Meta-Isomer: this compound

In the meta-isomer, the nitro group exerts a strong -I effect but no -R effect on the carbonate linkage. quora.comquora.com This is because the resonance delocalization of the pi electrons from the carbonate oxygen does not extend to the meta position. Consequently, the activation of the carbonyl group and the stabilization of the leaving group are less pronounced compared to the ortho and para isomers. As a result, this compound is generally the least reactive of the three isomers in nucleophilic substitution reactions.

The acidity of the corresponding nitrophenols, indicated by their pKa values, serves as a good proxy for the stability of the leaving group. A lower pKa value signifies a more acidic phenol (B47542) and a more stable conjugate base (phenoxide), which in turn corresponds to a better leaving group and a more reactive carbonate.

| Isomer Information | pKa of Corresponding Phenol |

| Ortho-nitrophenol | 7.17 - 7.23 vaia.comstackexchange.com |

| Meta-nitrophenol | 8.28 vaia.com |

| Para-nitrophenol | 7.17 vaia.com |

This table is interactive. Click on the headers to sort.

The pKa values show that ortho- and para-nitrophenol are significantly more acidic than meta-nitrophenol, indicating that their corresponding phenoxides are more stable leaving groups. vaia.com This supports the general reactivity trend where the ortho and para isomers are more reactive than the meta isomer. The slightly lower pKa of para-nitrophenol compared to ortho-nitrophenol in some measurements suggests that the para-nitrophenoxide is a slightly better leaving group, which, combined with the absence of steric hindrance, contributes to the higher reactivity of bis(p-nitrophenyl) carbonate. quora.comvaia.com

Para > Ortho > Meta

This trend is a direct consequence of the interplay between the powerful electron-withdrawing effects of the nitro group, which are maximized at the ortho and para positions, and the steric hindrance introduced by the ortho-substituent.

Applications in Advanced Organic Synthesis

Coupling Reagent in Peptide Synthesis

The synthesis of peptides, which are fundamental components of biological systems, relies on the efficient formation of amide bonds between amino acids. Bis(3-nitrophenyl) carbonate has been explored as a coupling reagent to facilitate this critical step. While the ortho- and para-isomers, bis(2-nitrophenyl) carbonate and bis(4-nitrophenyl) carbonate, are more commonly cited in this context, the underlying principles of activation are applicable to the meta-isomer as well nbinno.comsigmaaldrich.comrsc.orgsigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.comtcichemicals.comsigmaaldrich.com. The presence of electron-withdrawing nitro groups enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amino group of an amino acid.

The primary role of this compound in peptide synthesis is the activation of the carboxyl group of an N-protected amino acid. This process involves the formation of a highly reactive 3-nitrophenyl ester intermediate. This "active ester" can then readily react with the free amino group of another amino acid to form a stable peptide bond. The 3-nitrophenoxide ion is a good leaving group, which facilitates the aminolysis reaction. This method of activation is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains .

A key strategy in peptide synthesis involves the use of N-protected amino acid esters. This compound can be utilized to prepare these essential building blocks. The reaction of an N-protected amino acid with this compound would yield the corresponding N-protected amino acid 3-nitrophenyl ester. These esters are often stable, crystalline compounds that can be isolated and purified before being used in a subsequent coupling step, offering a controlled and efficient approach to peptide elongation sigmaaldrich.comuoa.gr.

Synthesis of Urea (B33335) and Carbamate (B1207046) Derivatives

Beyond peptide synthesis, this compound is a valuable reagent for the synthesis of ureas and carbamates. These functional groups are present in a wide array of pharmaceuticals and biologically active compounds. The reactivity of this compound with amines provides a direct route to these important molecular scaffolds nbinno.comsigmaaldrich.comgoogle.com.

This compound can serve as a phosgene (B1210022) equivalent for the synthesis of both symmetrical and unsymmetrical ureas . The reaction with two equivalents of the same amine leads to the formation of a symmetrical urea. For the synthesis of unsymmetrical ureas, a stepwise approach is employed. The initial reaction with one equivalent of a primary or secondary amine yields a 3-nitrophenyl carbamate intermediate. This intermediate can then be reacted with a different amine to produce the desired unsymmetrical urea mdpi.comiitkgp.ac.innih.gov. This sequential addition allows for precise control over the substitution pattern of the final urea product.

The synthesis of symmetrical N,N'-diaryl ureas has been demonstrated with high yields using the ortho-isomer, bis(o-nitrophenyl) carbonate, in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) patsnap.com. Similar reactivity is expected for the meta-isomer.

Table 1: Examples of Diamines Used in Bis-Urea Synthesis with Bis(o-nitrophenyl) carbonate This table is based on research conducted with the ortho-isomer and is presented as a reference for the potential reactivity of the meta-isomer.

| Diamine | Product Yield (%) | Reference |

| Ethylenediamine | 86 | mdpi.comnih.gov |

| o-Phenylenediamine | 76 | mdpi.com |

| Piperazine | 95 | mdpi.comiitkgp.ac.innih.gov |

A powerful application of this compound is in the two-step synthesis of bis-ureas. This method is particularly useful for creating complex structures where two urea functionalities are linked by a diamine. The process begins with the reaction of this compound with a primary amine, such as benzylamine, to form an N-benzyl-3-nitrophenyl carbamate intermediate mdpi.comiitkgp.ac.innih.govupt.ro. This carbamate is then treated with a diamine, resulting in the formation of a bis-urea mdpi.comiitkgp.ac.innih.govupt.ronih.govresearchgate.netresearchgate.net. This directional synthesis provides a reliable route to well-defined bis-urea compounds. Research on the ortho-isomer has shown this to be an efficient process, with the bis-urea often precipitating from the reaction mixture, simplifying purification mdpi.comnih.gov.

Carbonylation Reactions for Biomolecule Immobilization and Functionalization

Bis(nitrophenyl) carbonates are effective reagents for activating hydroxyl-containing supports, paving the way for the covalent immobilization of biomolecules. The nitrophenyl group serves as an excellent leaving group, facilitating the reaction between the carbonate and nucleophiles such as the primary amines found on proteins.

Activation of Hydroxyl Groups on Support Materials (e.g., Sepharose CL-4B)

The activation of solid supports containing hydroxyl groups is a critical step for affinity chromatography and solid-phase synthesis. Bis(4-nitrophenyl) carbonate (BPNPC), a stable and readily available compound, has been shown to be an effective agent for this purpose. tandfonline.com It readily activates supports like Sepharose CL-4B under anhydrous conditions. tandfonline.com

The activation process involves the reaction of the support's hydroxyl groups with the BPNPC, forming a highly reactive 4-nitrophenyl carbonate ester on the support surface. This reaction can be completed in as little as 30 minutes at room temperature. tandfonline.com The resulting activated support is stable and can be stored at 4°C for at least a month without losing its capacity to couple with other molecules. tandfonline.com This method provides a facile route to preparing activated matrices for further functionalization.

Covalent Attachment of Enzymes (e.g., Trypsin, Glucose Oxidase)

Once the support material is activated with a nitrophenyl carbonate group, it can readily react with primary amine groups on enzymes to form stable covalent bonds. This process is used to immobilize enzymes for various applications, such as in bioreactors or diagnostic assays. Amines can be coupled to the activated support at a pH range of 7 to 10. tandfonline.com

While direct examples using trypsin or glucose oxidase with this compound are not detailed in the provided sources, the principle of attachment is demonstrated by the successful coupling of Protein A to BPNPC-activated Sepharose. tandfonline.com This resulted in an affinity support with a high binding capacity for Immunoglobulin G (IgG). tandfonline.com The methodology is broadly applicable to other proteins and enzymes that possess surface-accessible amine residues, including trypsin and glucose oxidase.

| Support Material | Activating Reagent | Coupled Biomolecule | Application | Finding | Citation |

| Sepharose CL-4B | Bis(4-nitrophenyl) carbonate | Protein A | Affinity Chromatography | The resulting immobilized Protein A support showed a high binding capacity for human IgG, up to 28 mg per mL of support. | tandfonline.com |

| Fractogel HW75F | Bis(4-nitrophenyl) carbonate | Protein A | Affinity Chromatography | The prepared affinity support could bind up to 22 mg of human IgG per mL of support under optimal conditions. | tandfonline.com |

Synthesis of Heterocyclic Compounds (e.g., Chiral Oxazolidin-2-ones)

Chiral oxazolidin-2-ones are important heterocyclic compounds that serve as valuable chiral auxiliaries in asymmetric synthesis. mdpi.com The synthesis of these structures can be achieved through the carbonylation of chiral 1,2-amino alcohols.

Bis(o-nitrophenyl) carbonate, an isomer of this compound, has been identified as a new and efficient reagent for this transformation. researchgate.netresearchgate.net It reacts with chiral 1,2-amino alcohols under mild conditions. researchgate.netresearchgate.net The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), facilitates the subsequent cyclization to afford the desired chiral oxazolidin-2-ones in very good yields. researchgate.netresearchgate.net The reaction first proceeds through the formation of an o-nitrophenyl carbamate intermediate, which then undergoes intramolecular cyclization to form the stable five-membered oxazolidinone ring. researchgate.netnih.gov This method represents a mild and effective alternative to procedures using more hazardous reagents like phosgene. mdpi.comnih.gov

| Reactant | Reagent | Catalyst | Product | Key Feature | Citation |

| Chiral 1,2-amino alcohols | Bis(o-nitrophenyl) carbonate | DMAP | Chiral Oxazolidin-2-ones | The reaction proceeds under mild conditions with very good yields. | researchgate.netresearchgate.net |

| (1S,2R)-(+)-2-amino-1,2-diphenylethanol | Bis(o-nitrophenyl) carbonate | - | 2-nitrophenyl (1R,2S)-(1,2-diphenyl-2-hydroxyethyl)carbamate | The intermediate carbamate was isolated in high yield before cyclization. | researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Bis(3-nitrophenyl) carbonate, both ¹H and ¹³C NMR spectroscopy offer critical data for structural confirmation. Although detailed spectra for this compound are not widely available in public literature, a 2006 study by Nicolescu et al. reports its synthesis and characterization using NMR spectroscopy researchgate.net. The expected spectral features can be inferred from the known effects of substituent groups on aromatic systems.

The proton ortho to the nitro group and meta to the carbonate linkage is anticipated to be the most deshielded, appearing at the lowest field. The proton ortho to the carbonate and meta to the nitro group would likely resonate at a slightly higher field. The remaining two protons, being meta to both groups, would appear further upfield. The coupling between adjacent protons (ortho-coupling, typically 7-9 Hz) and non-adjacent protons (meta-coupling, typically 2-3 Hz) would lead to a complex splitting pattern of doublets, triplets, or doublet of doublets for each signal.

For comparison, the ¹H NMR spectral data for the related isomer, Bis(o-nitrophenyl) carbonate, has been reported, though specific chemical shifts and coupling constants were not detailed in the available literature mdpi.com.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | Downfield | Triplet or Doublet of Doublets | J(H2-H4), J(H2-H6) |

| H-4 | Downfield | Multiplet | J(H4-H2), J(H4-H5), J(H4-H6) |

| H-5 | Upfield | Triplet | J(H5-H4), J(H5-H6) |

| H-6 | Downfield | Multiplet | J(H6-H2), J(H6-H4), J(H6-H5) |

| Note: This table represents predicted data based on general principles of NMR spectroscopy and may not reflect experimental values. |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The most diagnostic signal in the ¹³C NMR spectrum of this compound is that of the carbonate carbonyl carbon. Generally, carbonate carbonyl carbons are observed in the range of 150-160 ppm. For cyclic carbonates, this signal can appear around 155.8 ppm researchgate.net.

The aromatic region of the spectrum would display six distinct signals for the six unique carbon atoms of the nitrophenyl group. The carbon atom attached to the nitro group (C-3) and the carbon atom attached to the carbonate oxygen (C-1) are expected to be the most downfield among the aromatic carbons due to the strong electron-withdrawing effects of these substituents. The remaining four carbon signals would appear at higher fields. The specific chemical shifts are influenced by the combined electronic effects of both substituents. While the synthesis and ¹³C NMR characterization of this compound have been reported, the specific chemical shift of the carbonate carbonyl is not publicly documented researchgate.net.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 150 - 160 |

| C-1 (Ar-O) | Downfield in aromatic region |

| C-3 (Ar-NO₂) | Downfield in aromatic region |

| Other Aromatic Carbons | Upfield in aromatic region |

| Note: This table represents predicted data based on general principles of NMR spectroscopy and may not reflect experimental values. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Infrared (IR) spectroscopy is particularly sensitive to the presence of the carbonyl group (C=O) due to its strong dipole moment, which results in a characteristically intense absorption band. For carbonate esters, the position of this carbonyl stretching vibration is influenced by the electronic nature of the attached groups.

In this compound, the electron-withdrawing nitro groups on the phenyl rings are expected to increase the frequency of the C=O stretch compared to unsubstituted diphenyl carbonate. The carbonyl stretch in aromatic esters typically appears in the range of 1715-1730 cm⁻¹, while for aromatic carbonates, it can be higher. The synthesis and IR characterization of this compound have been confirmed in the literature, which would include the identification of this key carbonyl band researchgate.net.

Table 3: Characteristic IR Absorption for the Carbonyl Group in Carbonates

| Compound Type | Carbonyl (C=O) Stretch Frequency (cm⁻¹) |

| Aliphatic Carbonates | ~1740 |

| Aromatic Carbonates | 1760 - 1780 |

| This compound (Predicted) | Expected in the higher end of the aromatic carbonate range |

| Note: The value for this compound is an educated prediction. |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions. This technique allows for the tracking of the consumption of reactants and the formation of products by observing changes in the intensity of their characteristic vibrational bands.

In the synthesis of this compound, for instance, from 3-nitrophenol (B1666305) and a carbonyl source like phosgene (B1210022) or a phosgene equivalent, FT-IR can be employed to monitor the disappearance of the broad O-H stretching band of the starting phenol (B47542) (around 3200-3600 cm⁻¹) and the appearance of the strong C=O stretching band of the product carbonate. A study on the formation of bis(mononitrophenyl) carbonates utilized FT-IR spectroscopy to follow the evolution of the C=O vibration bands over time researchgate.net. This approach enables the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.

Mass Spectrometry (MS) for Molecular Confirmation (e.g., ESI-MS)

Mass spectrometry is a critical analytical technique for confirming the molecular weight and structure of synthetic compounds. For this compound, which has a molecular formula of C₁₃H₈N₂O₇, the expected exact mass is approximately 304.03 g/mol . Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be utilized to verify this molecular weight, typically by observing the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺.

Table 1: Expected Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈N₂O₇ |

| Exact Mass | 304.03315 g/mol |

| Expected [M+H]⁺ | ~305.04098 m/z |

Note: The data in this table is calculated based on the chemical formula and represents expected values, not experimentally determined results from published literature.

X-ray Crystallography

X-ray crystallography, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Despite the utility of this technique, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. The following subsections describe the type of analysis that would be performed if such data were available.

Single-Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions

If single crystals of this compound were analyzed, the resulting data would allow for the precise determination of its molecular conformation. This includes the torsion angles between the phenyl rings and the central carbonate group, as well as the geometry of the nitro groups relative to the aromatic rings. Furthermore, the analysis would reveal key intermolecular interactions that dictate the crystal packing, such as hydrogen bonds, π–π stacking, and other van der Waals forces.

Polymorphism and Crystal Packing Effects

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. Studies on other nitrophenyl derivatives have revealed the existence of polymorphism. nih.gov A comprehensive crystallographic study of this compound would involve screening for different crystalline forms under various crystallization conditions. The analysis of these polymorphs would focus on differences in their crystal packing arrangements and the resulting impact on intermolecular interactions and material properties. Currently, there are no published studies on the polymorphism of this compound.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying a wide range of chemical phenomena.

Prediction of Reaction Pathways and Transition States

In principle, DFT calculations could be employed to map the potential energy surface for reactions involving bis(3-nitrophenyl) carbonate. This would involve identifying the structures of reactants, products, and crucial transition states, thereby elucidating the step-by-step mechanism of its chemical transformations. For instance, in reactions with nucleophiles, DFT could predict whether the reaction proceeds through a stepwise or concerted mechanism and calculate the activation energy barriers for each potential pathway. However, specific studies detailing these predictions for this compound are not present in the current body of scientific literature.

Electrostatic Potential Surface Analysis for Reactive Sites

The electrostatic potential (ESP) surface of a molecule is a valuable tool for predicting its reactive behavior. The ESP map highlights regions of electron richness (negative potential) and electron deficiency (positive potential), indicating likely sites for nucleophilic and electrophilic attack, respectively. For this compound, an ESP analysis would be expected to show regions of positive potential around the carbonyl carbon, making it susceptible to nucleophilic attack, and negative potential associated with the nitro groups and oxygen atoms. While this is a standard and insightful analysis, published ESP surface data specifically for this compound is not available.

Validation of Crystallographic Models

DFT calculations are often used to refine and validate experimentally determined crystal structures. By optimizing the geometry of a molecule in the gas phase or with a solvent model, and comparing the calculated structural parameters (bond lengths, angles, dihedrals) with those from X-ray crystallography, researchers can assess the accuracy of the experimental model and understand the effects of crystal packing forces. Although the synthesis and basic characterization of this compound have been reported, detailed studies that include DFT-based validation of its crystallographic model are not found in the literature.

Molecular Dynamics (MD) Simulations for Solvent Effects on Reaction Pathways

MD simulations offer a way to study the dynamic behavior of molecules and the explicit influence of solvent on their structure and reactivity. An MD simulation of this compound in a solvent like water or an organic solvent would track the movements of all atoms over time, providing insights into solvation shells, hydrogen bonding interactions, and the conformational flexibility of the molecule. This information is crucial for understanding how the solvent environment can affect reaction rates and mechanisms. Regrettably, there are no published MD simulation studies that specifically investigate the solvent effects on the reaction pathways of this compound.

Advanced Computational Approaches for Kinetic and Thermodynamic Parameters

Beyond basic structural and electronic properties, advanced computational methods can be used to calculate important kinetic and thermodynamic parameters. Techniques such as transition state theory combined with DFT calculations can predict rate constants for chemical reactions. Similarly, statistical thermodynamics can be used to compute thermodynamic quantities like enthalpy, entropy, and Gibbs free energy of reaction. Such data would be invaluable for a quantitative understanding of the reactivity and stability of this compound. However, the application of these advanced computational approaches to derive kinetic and thermodynamic parameters for this compound has not been reported in the scientific literature.

Applications in Materials Science and Bioconjugation Chemistry

Polymer Chemistry: Synthesis of Advanced Materials

In the field of polymer chemistry, bis(nitrophenyl) carbonates serve as crucial building blocks for the synthesis of advanced materials with tailored properties. Their ability to react with a variety of functional groups allows for the creation of diverse polymer architectures.

Bis(nitrophenyl) carbonates act as effective coupling agents, primarily through the formation of urethane (B1682113) or urea (B33335) linkages. When reacted with molecules containing alcohol (hydroxyl) or amine functional groups, they create polyurethanes and polyureas, respectively. This reactivity is analogous to that of highly toxic phosgene (B1210022) and its derivatives, positioning bis(nitrophenyl) carbonates as milder and safer alternatives in organic synthesis. mdpi.com

The reaction mechanism involves the nucleophilic attack of an amine or alcohol on one of the electrophilic carbonyl carbons of the carbonate. This results in the displacement of a nitrophenolate ion, a good leaving group, and the formation of a carbamate (B1207046) or urethane linkage. As a bifunctional molecule, this process can be repeated on the other side of the carbonate, enabling the linking of monomers to form long polymer chains. Research on the ortho-isomer, bis(o-nitrophenyl) carbonate, has demonstrated a convenient two-step synthesis for preparing bis-ureas, highlighting the utility of this class of compounds in forming specific and directional linkages for materials science. mdpi.com These bis-urea compounds are known to generate strong hydrogen bonding interactions, which are useful in creating gelling agents and structured polymeric assemblies. mdpi.com

Table 1: Linkages Formed by Bis(nitrophenyl) Carbonates in Polymer Synthesis

| Reactant Functional Group | Linkage Formed | Resulting Polymer Class |

| Amine (-NH₂) | Urea (-NH-CO-NH-) | Polyurea |

| Alcohol (-OH) | Urethane (-O-CO-NH-) | Polyurethane |

This table illustrates the primary types of covalent bonds formed when using bis(nitrophenyl) carbonates as coupling agents with amine- and alcohol-containing monomers.

The ability of bis(nitrophenyl) carbonates to facilitate the formation of robust urethane linkages makes them valuable components in the production of high-performance coatings and adhesives. chemimpex.com Polyurethanes are widely used in the coatings industry due to their excellent durability, chemical resistance, abrasion resistance, and flexibility. By incorporating bis(nitrophenyl) carbonates or similar activating agents into formulations, manufacturers can produce cross-linked polymer networks that enhance properties such as thermal stability and mechanical strength. chemimpex.com These characteristics are critical for coatings designed for demanding environments, including automotive finishes, industrial machinery, and protective layers for infrastructure.

Similarly, in adhesives, the strong bonding properties conferred by urethane and urea linkages lead to high bond strength and reliability. The versatility of the chemistry allows for the formulation of adhesives with a wide range of properties, from rigid structural adhesives to flexible sealants.

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a protein or nucleic acid. Bis(nitrophenyl) carbonates are valuable reagents in this field due to their reactivity towards common functional groups found in biomolecules, particularly primary amines.

Bis(3-nitrophenyl) carbonate and its isomers serve as amine-reactive homobifunctional cross-linkers. The nitrophenyl carbonate (NPC) groups react efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins or the N-termini of polypeptides, to form stable carbamate bonds. broadpharm.combroadpharm.com This reaction is widely used to modify biomolecules for various research purposes. For instance, PEGylated versions of bis-nitrophenyl carbonate are used to attach polyethylene (B3416737) glycol (PEG) chains to proteins or peptides. broadpharm.combroadpharm.com This process, known as PEGylation, can improve the therapeutic properties of protein drugs by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.

The reagent's utility extends to attaching biomolecules to surfaces or other compounds, which is fundamental for developing diagnostic tools and targeted drug delivery systems. chemimpex.com

As homobifunctional reagents, bis(nitrophenyl) carbonates possess two identical reactive groups, allowing them to link two separate biomolecules or to create intramolecular cross-links within a single biomolecule. This capability is used to study protein-protein interactions, protein-nucleic acid interactions, and the three-dimensional structure of macromolecules. nbinno.com

By reacting with amine groups on two different protein molecules, the reagent can covalently trap and identify interaction partners. nih.gov Similarly, it can be used to cross-link proteins to nucleic acids, which also possess amine groups. nbinno.com The resulting cross-linked complexes can then be isolated and analyzed to provide insights into cellular processes. The length of the linker region in the cross-linking agent is a critical parameter, and while this compound itself provides a very short link, derivatives with longer spacer arms are also employed to capture interactions over different distances. nih.gov

Table 2: Applications of Bis(nitrophenyl) Carbonate in Bioconjugation

| Application | Target Biomolecule(s) | Reactive Group on Biomolecule | Resulting Linkage | Purpose |

| Biomolecule Modification | Proteins, Peptides | Primary Amines (e.g., Lysine) | Carbamate | PEGylation, Labeling, Surface Attachment |

| Protein-Protein Cross-Linking | Two Protein Molecules | Primary Amines | Carbamate | Studying Protein Interactions |

| Intramolecular Cross-Linking | Single Protein or Nucleic Acid | Primary Amines | Carbamate | Probing 3D Structure |

| Protein-Nucleic Acid Cross-Linking | Protein and Nucleic Acid | Primary Amines | Carbamate | Investigating Interactions |

This table summarizes the key bioconjugation applications of bis(nitrophenyl) carbonates, highlighting the target molecules and the goals of the modification.

Future Research Trajectories and Methodological Considerations

Addressing Discrepancies in Reactivity Data

A significant challenge in working with activated carbonates is the variability in reported reaction outcomes and kinetics. Future research on bis(3-nitrophenyl) carbonate must systematically investigate and control for factors known to cause such discrepancies in analogous systems.

The reaction medium plays a critical role in the aminolysis and hydrolysis of activated carbonates. The rate and mechanism of reactions involving this compound are expected to be highly sensitive to the solvent system employed.

Solvent Polarity: Protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions. Conversely, aprotic solvents may favor different pathways. Studies on the aminolysis of cyclic carbonates have shown that protic solvents can enhance reactivity by mitigating the formation of hydrogen bonds between reactants and products that might otherwise limit species diffusivity and lead to incomplete conversion. rsc.org The hydrolysis of bis(2,4-dinitrophenyl) carbonate in acetonitrile-water mixtures has also demonstrated the profound effect of solvent structure on reaction kinetics. acs.org A systematic study of this compound reactivity in a range of solvents with varying polarity and hydrogen-bonding capability is essential.

Trace Moisture: The presence of even small amounts of water can lead to competing hydrolysis reactions, consuming the carbonate and generating nitrophenol byproducts. This not only reduces the yield of the desired product but also complicates kinetic analysis. The hydrolysis of bis(4-nitrophenyl) carbonate is known to be pH-dependent and catalyzed by water, highlighting the need for rigorously anhydrous conditions in studies where hydrolysis is an undesired side reaction. researchgate.net

Table 1: Factors Influencing Carbonate Reactivity

| Factor | Effect on Reactivity | Rationale |

| Solvent Polarity | Can significantly alter reaction rates and pathways. | Protic solvents can stabilize charged intermediates via H-bonding; aprotic solvents may favor different mechanisms. rsc.org |

| Trace Moisture | Leads to competing hydrolysis, reducing yield and complicating kinetics. | Water acts as a nucleophile, leading to the breakdown of the carbonate ester. researchgate.net |

| Nucleophile/Base | The nature of the nucleophile dictates the reaction outcome (e.g., substitution vs. elimination). | Sterically hindered bases may favor proton abstraction, while less hindered nucleophiles favor attack at the carbonyl carbon. nih.govwikipedia.org |

Role of Competing Nucleophiles

Many reagents used in conjunction with activated carbonates can exhibit dual reactivity as both a base and a nucleophile. This competition is a critical factor to consider and can be a source of apparent discrepancies in reactivity.

A prime example is the reaction of amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with activated carbonates. wikipedia.org While often employed as non-nucleophilic bases for promoting reactions like dehydrohalogenations, they have been shown to act as potent nucleophiles towards highly electrophilic carbonyl centers. nih.govyoutube.com

In reactions with p-nitrophenyl carbonates, DBU and DBN can attack the electrophilic carbonyl carbon, leading to a ring-opening of the bicyclic amidine to form substituted ε-caprolactam and γ-lactam carbamates, respectively. nih.gov This occurs in competition with their function as a simple base. The outcome of the reaction is therefore dependent on a delicate balance of steric hindrance, electrophilicity of the carbonate, and reaction conditions. Future studies on this compound must characterize its reactions with such reagents to map out the competing pathways of nucleophilic attack versus base-promoted reactions.

Development of Novel Synthetic Applications and Catalytic Systems

The established utility of other nitrophenyl carbonates points toward several promising areas of application for the 3-nitro isomer.

Phosgene-Free Synthesis: Activated diaryl carbonates are increasingly recognized as safer, solid, and more manageable alternatives to highly toxic phosgene (B1210022) or its derivatives (e.g., triphosgene) for carbonylating reactions. tandfonline.comnih.gov Bis(o-nitrophenyl) carbonate, for instance, has been successfully used in the high-yield, two-step synthesis of bis-ureas. nih.govnih.gov This involves an initial reaction with a primary amine to form a stable carbamate (B1207046) intermediate, which is then reacted with a diamine. nih.gov This strategy offers directional control and could be readily adapted to this compound for the synthesis of novel ureas and carbamates for materials science or medicinal chemistry. organic-chemistry.orgacs.org

Novel Heterocycle Synthesis: The unique reactivity of DBU and DBN with p-nitrophenyl carbonates to yield lactam carbamates opens a new avenue for synthetic applications. nih.gov Exploring this transformation with this compound could provide a straightforward route to structurally diverse lactam-containing compounds.

Future work should also focus on developing advanced catalytic systems to enhance the efficiency and selectivity of reactions involving this compound.

Table 2: Potential Catalytic Systems for this compound Reactions

| Catalytic System | Potential Application | Rationale |

| Amidine Bases (DBU, DBN) | Catalysis of carbonylation, amidation, and elimination reactions. | Can act as strong, non-nucleophilic bases or as nucleophilic catalysts depending on the substrate and conditions. nih.gov |

| Titanium-Mediated Electrocatalysis | Selective reduction of nitro groups to amines. | Offers a method to transform the carbonate into amino-functionalized derivatives under electrochemical control. acs.org |

| Guanidinium Salts | Asymmetric ring-opening of cyclic carbonates. | Chiral catalysts could enable enantioselective transformations. acs.org |

| Supported Gold Nanoparticles | Hydrogenation of nitroaromatic groups. | Gold-based catalysts are highly active for the selective hydrogenation of nitro groups to anilines. wikipedia.org |

Advanced Analytical Techniques for Real-Time Reaction Monitoring (e.g., Stopped-Flow Spectroscopy)

To overcome the challenges of studying fast and complex reactions, modern analytical methods are indispensable.

Process Analytical Technology (PAT): The integration of PAT tools is crucial for developing a deep understanding of reaction kinetics and mechanisms. rsc.orgmt.com Techniques such as in-situ infrared spectroscopy (ReactIR), online Nuclear Magnetic Resonance (NMR), and online High-Performance Liquid Chromatography (HPLC) allow for the real-time tracking of reactants, intermediates, and products without the need for offline sampling. katsura-chemical.co.jprsc.org This approach provides high-quality, continuous data, enabling rapid reaction optimization and ensuring process robustness. For this compound, PAT would be invaluable for elucidating the influence of various parameters (temperature, concentration, catalyst loading) and resolving the competition between different reaction pathways.

Stopped-Flow Spectroscopy: Reactions of activated carbonates with strong nucleophiles are often extremely fast, occurring on a millisecond to second timescale. york.ac.uk Stopped-flow spectroscopy is an ideal technique for studying such rapid kinetics. numberanalytics.comphotophysics.com The method involves the rapid mixing of two reactant solutions and monitoring the subsequent change in a spectroscopic signal. biologic.net Since the reaction of this compound with an amine or hydroxide (B78521) releases a 3-nitrophenolate ion, which is a strong chromophore, the reaction progress can be easily followed by monitoring the increase in absorbance at the corresponding λmax. This allows for the precise determination of pre-steady-state kinetics and rate constants, providing fundamental insights into the reaction mechanism. numberanalytics.com

Q & A

Q. Table 1: Representative Synthetic Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 85–90 |

| Temperature | 0–5°C → RT | 78 |

| Purification | Ethanol/water (3:1) | 95 |

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR: C NMR identifies the carbonate carbonyl at ~155 ppm.

- Mass Spectrometry: ESI-MS ([M+H] at m/z 317.2) confirms molecular weight.

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves nitro-group orientation and intermolecular interactions. Refinement with SHELXL ensures accuracy in bond-length/angle calculations .

Advanced Tip: For ambiguous data, combine powder XRD with DFT-optimized structures to validate crystallographic models .

Advanced: How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts in carbonate coupling reactions)?

Methodological Answer:

Contradictions often arise from solvent polarity, trace moisture, or competing nucleophiles. Mitigation strategies include:

Controlled Experiments:

- Vary solvents (e.g., DMF vs. THF) to assess nucleophilicity effects.

- Use Karl Fischer titration to quantify residual water (<50 ppm).

Byproduct Analysis:

- LC-MS/MS identifies intermediates (e.g., 3-nitrophenyl esters from hydrolysis).

Computational Modeling:

- DFT calculations (Gaussian 16) predict reaction pathways and transition states .

Example Workflow:

- Triangulate experimental data (HPLC, NMR) with computational results to isolate dominant reaction mechanisms .

Advanced: What methodologies are recommended for studying the kinetics of this compound in nucleophilic substitutions?

Methodological Answer:

- Stopped-Flow Spectroscopy: Monitor real-time reaction progress (e.g., with amines) at λ = 400 nm (nitrophenoxide release).

- Rate Law Determination:

- Pseudo-first-order conditions (excess nucleophile) simplify rate constant () calculation.

- Arrhenius plots (ln vs. 1/T) reveal activation energy ().

Data Interpretation:

- Deviations from linearity suggest competing mechanisms (e.g., base-catalyzed hydrolysis). Validate via O isotopic labeling .

Basic: How should this compound be handled to ensure stability in long-term storage?

Methodological Answer:

- Storage Conditions:

- Desiccate at –20°C in amber vials to prevent photodegradation.

- Use argon/vacuum sealing to inhibit moisture absorption.

- Stability Monitoring:

Advanced: What strategies improve reproducibility in cross-coupling reactions using this compound?

Methodological Answer:

- Standardized Protocols:

- Pre-dry solvents over molecular sieves (3 Å).

- Use internal standards (e.g., anthracene) for GC-MS quantification.

- Robustness Testing:

- Design-of-experiment (DoE) models (e.g., factorial design) optimize temperature, catalyst loading, and solvent ratios.

- Failure Analysis:

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements:

- Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact).

- Ventilation:

- Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors.

- Spill Management:

Advanced: How can computational tools predict the environmental impact of this compound degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.